molecular formula C28H22ClNO3 B1148373 Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate CAS No. 133791-17-0

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate

Cat. No.: B1148373
CAS No.: 133791-17-0
M. Wt: 455.93
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Description

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that integrates multiple functional groups, including a quinoline moiety, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: The starting material, 7-chloroquinoline, undergoes a Friedländer synthesis to form the quinoline core.

    Thiophene Attachment: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.

    Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. The quinoline and thiophene moieties are known for their biological activity, making this compound a candidate for further investigation in antimicrobial research .

Medicine

In medicinal chemistry, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is being explored for its anticancer properties. The compound’s ability to interact with DNA and inhibit cell proliferation is of particular interest .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for the creation of derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves multiple pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Anticancer Activity: It intercalates into DNA, disrupting replication and transcription processes, ultimately leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which share the thiophene ring.

    Benzoate Esters: Compounds such as methyl benzoate, which share the ester functional group.

Uniqueness

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is unique due to its combination of a quinoline moiety, a thiophene ring, and a benzoate ester. This combination imparts a broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

133791-17-0

Molecular Formula

C28H22ClNO3

Molecular Weight

455.93

IUPAC Name

methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate

InChI

InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3

SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5

Origin of Product

United States

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